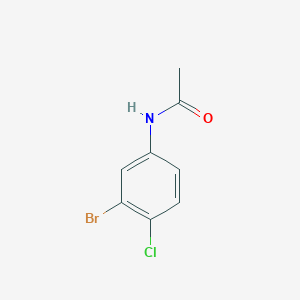

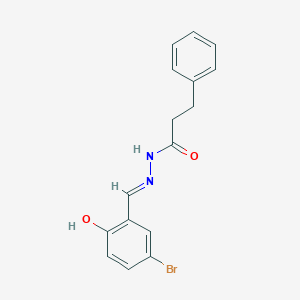

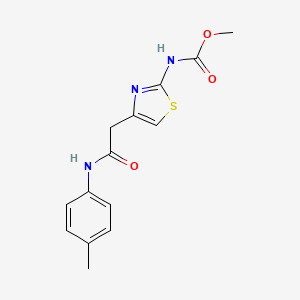

![molecular formula C19H16N2O3 B2543659 2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione CAS No. 1025698-14-9](/img/structure/B2543659.png)

2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione , also known as 1,3-indandione , is an organic compound with the molecular formula C₆H₄(CO)₂CH₂ . It features an indane structural nucleus and exists as a colorless or white solid, although older samples may appear yellowish or even green .

2.

Synthesis Analysis

The synthesis of 1,3-indandione involves various chemical reactions. Researchers have explored different strategies to access this scaffold and its derivatives. These synthetic pathways enable the creation of diverse compounds with potential applications in various fields, including medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (NLO) applications .

3.

Molecular Structure Analysis

The molecular structure of 1,3-indandione consists of a β-diketone framework, with indane as its core. The presence of the carbonyl groups (CO) contributes to its reactivity and versatility. Understanding the arrangement of atoms within this structure is crucial for predicting its behavior in chemical reactions and applications .

4.

Chemical Reactions Analysis

1,3-Indandione participates in various chemical reactions, including domino reactions, multicomponent reactions (MCRs), and spiro compound formations. These transformations allow access to diverse derivatives of 1,3-indandione. Researchers have explored its reactivity to design biologically active molecules and functional materials .

6.

Physical And Chemical Properties Analysis

7.

Applications De Recherche Scientifique

Bioimaging and Sensing

The compound is a type of aza-BODIPY, which has been used in the design of new luminophores for molecular sensorics of biosystems . These luminophores are used in bioimaging and sensing applications, helping scientists to measure the intracellular and intercellular parameters of biological systems .

Fluorescence Spectroscopy

Aza-BODIPYs have unique spectral properties that make them useful in fluorescence spectroscopy . They exhibit a positive solvatochromic effect, which is different from classic BODIPYs . This property makes them useful in studying various biochemical processes .

Construction of Bioengineering Devices

The spectral characteristics of aza-BODIPYs can be fine-tuned, making them promising scaffolds for the construction of bioengineering devices . These devices can be used in various fields, including medical diagnostics and treatment .

Chemosensors

Water-soluble BODIPY and aza-BODIPY dyes have been used in the development of chemosensors . These sensors can act as selective sensors to measure the parameters of biological systems .

Biomacromolecule Labeling

The compound can be used in biomacromolecule labeling . By introducing various hydrophilic groups into the BODIPY core, the solubilities of these dyes in aqueous solution can be greatly improved while maintaining their high fluorescence quantum yields .

Photodynamic Therapy

Aza-BODIPYs have been used in photodynamic therapy . This is a type of treatment that uses light-sensitive compounds to destroy cancer cells .

Safety and Hazards

While 1,3-indandione itself may not pose significant hazards, researchers should handle it with care due to its reactivity. Always follow proper laboratory safety protocols when working with this compound. Consult safety data sheets (SDS) for specific information on handling, storage, and disposal .

8.

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-12(21-24-2)13-7-9-14(10-8-13)20-11-17-18(22)15-5-3-4-6-16(15)19(17)23/h3-11,17H,1-2H3/b20-11?,21-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQUOCBKHJIOLP-GACWEFHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(C=C1)N=CC2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC)/C1=CC=C(C=C1)N=CC2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)

![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)

![N-[(2-chlorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2543595.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543598.png)